5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

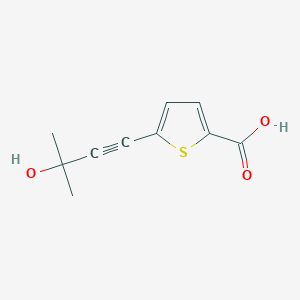

5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid , also known by its IUPAC name 5-(3-hydroxy-3-methylbut-1-yn-1-yl)-1H-1λ³-thiophene-2-carboxylic acid , is a chemical compound with the molecular formula C₁₀H₁₁O₃S and a molecular weight of 211.26 g/mol . It belongs to the class of thiophene derivatives and contains a carboxylic acid functional group.

Aplicaciones Científicas De Investigación

Mass Spectrometry and Structural Analysis

The mass spectra of substituted thiophene-2-carboxylic acids, including 5-substituted variants, reveal distinct fragmentation patterns useful for structural analysis. These patterns are influenced by substitutions at various positions on the thiophene ring, demonstrating the potential of mass spectrometry in elucidating the structural details of thiophene derivatives, including those similar to 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid (Fisichella et al., 1982).

Synthetic Routes and Chemical Transformations

Research on methyl 3-hydroxythiophene-2-carboxylate shows new synthetic routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, providing a foundation for synthesizing derivatives of 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid for various applications (Corral & Lissavetzky, 1984).

Electropolymerization and Electrochromic Properties

A study on the electropolymerization and electrochromic performances of tetrathiafulvalene–thiophene assemblies showcases the potential of thiophene derivatives in developing materials with rapid polymer formation and significant color change capabilities. These findings could be extended to derivatives like 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid for applications in smart windows and displays (Li et al., 2020).

Anti-inflammatory and Anticancer Activities

Compounds isolated from Echinops species, including thiophene derivatives, have demonstrated significant anti-inflammatory and anticancer activities. This suggests the potential for thiophene derivatives, such as 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid, in the development of novel therapeutic agents (Chang et al., 2015).

Novel Immunomodulatory Compounds

The synthesis and immunosuppressive activity of novel butenamides derived from thiophene carboxylic acids, including structures similar to 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid, underscore the potential of thiophene derivatives in creating new immunomodulatory drugs (Axton et al., 1992).

Safety and Hazards

Propiedades

IUPAC Name |

5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-10(2,13)6-5-7-3-4-8(14-7)9(11)12/h3-4,13H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYYVOWGEQQGGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(S1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428364 |

Source

|

| Record name | 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886505-51-7 |

Source

|

| Record name | 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1312906.png)

![3-Iodo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1312915.png)

![(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide](/img/structure/B1312918.png)

![4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1312919.png)